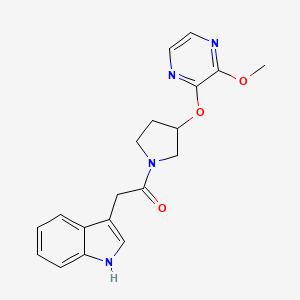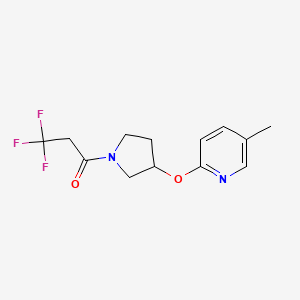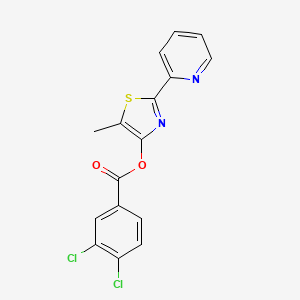![molecular formula C15H12BrCl2NO3S B2437521 N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide CAS No. 338955-75-2](/img/structure/B2437521.png)
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival.
Applications De Recherche Scientifique
Antibacterial Activity
- Compounds structurally related to N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide have been synthesized and tested for their antibacterial effects. These include S-alkylated 1,2,4-triazoles incorporating diphenyl sulfone moieties (Bărbuceanu et al., 2009).
Molecular Structural Analysis
- Investigations into the molecular structure of related compounds, such as Ethyl (3E)-3-[2-(4-bromophenylsulfonyl)hydrazin-1-ylidene]butanoate, have provided insights into their conformation and intermolecular interactions (Murtaza et al., 2012).
Polymer Synthesis
- These compounds are utilized in the synthesis of molecularly imprinted polymers, which have high affinity towards specific biomolecules like tyramine and L-norepinephrine, demonstrating their potential in targeted molecular recognition applications (Sobiech et al., 2022).
Antioxidant and Anticholinesterase Activity
- Some derivatives have been studied for their antioxidant capacity and anticholinesterase activity, important in medicinal chemistry for developing treatments for diseases like Alzheimer's (Karaman et al., 2016).
Synthesis of Heterocyclic Compounds
- Related compounds have been used in the synthesis of new heterocyclic derivatives, showing potential as drug candidates for diseases like Alzheimer’s (Rehman et al., 2018).
Enzyme Inhibition
- These compounds have been explored as inhibitors for various enzymes, showing potential in drug development for diseases like diabetes and cancer (Supuran et al., 2013); (Ravichandiran et al., 2019).
Drug Metabolism Studies
- They have been used in the study of drug metabolism, particularly in understanding the metabolites of drugs in mammalian systems (Zmijewski et al., 2006).
Mécanisme D'action
Target of Action
The compound has shown promising antimicrobial activity against bacterial and fungal strains . Therefore, it is likely that the compound interacts with key proteins or enzymes in these microorganisms, disrupting their normal function.
Mode of Action
The lipophilic character of the compound, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains . This suggests that the compound may be able to penetrate the cell membranes of these microorganisms, thereby exerting its antimicrobial effect.
Result of Action
The compound has shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, and particularly enterococcus faecium biofilm-associated infections . This suggests that the compound may have a significant impact on the growth and survival of these microorganisms at the molecular and cellular level.
Propriétés
IUPAC Name |
N-[2-(4-bromophenyl)sulfonylethyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO3S/c16-10-1-4-12(5-2-10)23(21,22)8-7-19-15(20)13-6-3-11(17)9-14(13)18/h1-6,9H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVXNQVXBSPKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(tert-butyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2437438.png)

![5-(1-Pyrimidin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2437441.png)

![3,4-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2437443.png)
![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]pyrazole-3-carboxylic acid](/img/structure/B2437445.png)
![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B2437447.png)

![N-(4-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2437449.png)

![(E)-4-(Dimethylamino)-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]but-2-enamide](/img/structure/B2437452.png)

![N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide](/img/structure/B2437456.png)
